3,7-Dibromo-4-chloroquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1203578-85-1 |
|---|---|
Molecular Formula |
C9H4Br2ClN |
Molecular Weight |
321.396 |
IUPAC Name |
3,7-dibromo-4-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H |
InChI Key |
MGGSPFUNCFRVGJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)Br)Cl |
Synonyms |
4-Chloro-3,7-dibromoquinoline |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 3,7 Dibromo 4 Chloroquinoline
Reactivity of Halogen Substituents
The presence of three halogen atoms—two bromine atoms at positions 3 and 7, and a chlorine atom at position 4—on the quinoline (B57606) ring dictates the chemical behavior of 3,7-Dibromo-4-chloroquinoline. The varying electronegativity and bond strengths of these halogens allow for selective chemical transformations.
Nucleophilic Aromatic Substitution (SNAE) at C-4
The chlorine atom at the C-4 position of the quinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com This reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen, which activates the C-4 position towards nucleophilic attack. orientjchem.org In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a negatively charged intermediate, which then expels the leaving group—in this case, the chloride ion. masterorganicchemistry.comyoutube.com The rate of this reaction is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com
The general mechanism for SNAr at the C-4 position is a two-step process:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Elimination of the leaving group: The chloride ion is expelled, restoring the aromaticity of the quinoline ring.
This selective reactivity at the C-4 position has been exploited in the synthesis of various 4-substituted quinoline derivatives. For instance, reactions with amines can yield 4-aminoquinolines, which are important scaffolds in medicinal chemistry. nih.gov
Selective Displacement of Bromine and Chlorine Atoms
The differential reactivity of the halogen substituents in this compound allows for selective displacement reactions. Generally, in nucleophilic aromatic substitution, the reactivity order of halogens is F > Cl > Br > I, as the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more polarized C-X bond. youtube.com However, in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the reactivity order is typically I > Br > Cl, which is related to the ease of oxidative addition to the metal catalyst. uni-rostock.deresearchgate.net
This difference in reactivity can be strategically utilized to achieve selective functionalization. For example, under specific palladium catalysis conditions, it is possible to selectively couple arylboronic acids at the C-3 and C-7 bromine positions while leaving the C-4 chlorine intact. Conversely, nucleophilic substitution reactions can be directed to the C-4 position. The choice of catalyst, solvent, and temperature plays a crucial role in controlling the selectivity of these transformations. nih.gov
Formation of Polycyclic Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These polycyclic compounds often exhibit interesting photophysical and biological properties.
Synthesis of Pyrazoloquinoline Derivatives
Pyrazolo[4,3-c]quinolines are a class of fused heterocycles with a wide range of reported biological activities. researchgate.net One common strategy for their synthesis involves the reaction of a 4-chloroquinoline (B167314) derivative with a hydrazine (B178648). In the context of a related compound, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, it serves as a synthon for developing novel 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines. scilit.com The general approach involves the condensation of the aldehyde with a hydrazine to form a hydrazone, followed by an intramolecular cyclization to construct the pyrazole (B372694) ring. scilit.comthieme-connect.com This often proceeds via an intramolecular nucleophilic substitution where the nitrogen of the hydrazone displaces the chlorine at the C-4 position. Subsequent palladium-catalyzed cross-coupling reactions can then be used to further functionalize the bromine atoms. scilit.com
Table 1: Synthesis of Pyrazolo[4,3-c]quinolines
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Aryl hydrazines | 1-Aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinolines | scilit.com |
Access to Thienoquinoline and Pyrroloquinoline Systems
The synthesis of thieno[3,2-c]quinolines and pyrrolo[4,3,2-de]quinolines from quinoline precursors demonstrates the versatility of this scaffold in constructing diverse heterocyclic systems. mdpi.comacs.org
For the synthesis of thienoquinolines, a common method involves the reaction of a haloquinoline with a sulfur-containing reagent. For example, a one-pot reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate (B1236969) can lead to the formation of a thieno[3,2-c]quinoline derivative. mdpi.com This reaction proceeds through a base-promoted conjugate addition-elimination followed by cyclization. mdpi.comdntb.gov.ua
The construction of pyrroloquinoline systems can be achieved through various strategies, including intramolecular cyclization reactions. acs.org For instance, a dihydropyrroloquinoline intermediate can be formed via an intramolecular nucleophilic substitution on the quinoline ring. acs.org Subsequent steps like catalytic hydrogenation and dehydrogenation can lead to the final pyrroloquinoline core. acs.org
Table 2: Synthesis of Fused Quinoline Systems
| Target System | Synthetic Strategy | Key Intermediate/Reaction | Reference(s) |
|---|---|---|---|
| Thieno[3,2-c]quinoline | One-pot conjugate addition-elimination and cyclization | Reaction of a haloquinoline-3-carbaldehyde with methyl mercaptoacetate | mdpi.comdntb.gov.ua |
Functional Group Interconversions and Further Transformations
The halogen substituents on this compound are key sites for a variety of functional group interconversions, enabling the introduction of diverse chemical moieties. These transformations are crucial for modulating the electronic properties and biological activities of the resulting compounds.
A primary strategy for functionalization is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the substitution of the bromo groups with various aryl and arylvinyl groups. For instance, the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids in the presence of a palladium catalyst and a base exclusively yields the corresponding 4,6,8-triarylquinoline-3-carbaldehydes. nih.govmdpi.com This demonstrates the selective reactivity of the bromo positions over the chloro position under these conditions. The resulting triarylquinoline-3-carbaldehydes can be further transformed; for example, the aldehyde group can be reduced to an alcohol using sodium borohydride (B1222165) or converted to an imine by reaction with an aniline (B41778). researchgate.net
The chloro group at the 4-position can also be targeted for nucleophilic substitution, although this often requires harsher conditions or specific catalytic systems. The reactivity of halides in nucleophilic substitution generally follows the order I > Br > Cl. vanderbilt.edu
Further transformations can be performed on the functional groups introduced. For example, an aldehyde group, as seen in the 6,8-dibromo-4-chloroquinoline-3-carbaldehyde analogue, can undergo nucleophilic addition with various reagents. researchgate.net This versatility allows for the synthesis of a wide range of derivatives with tailored properties.
Table 2: Examples of Functional Group Interconversions and Further Transformations
| Starting Material Analogue | Reagents and Conditions | Product | Transformation Type |
| 6,8-dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acid, PdCl2(PPh3)2, K2CO3, dioxane-water nih.govmdpi.com | 4,6,8-Triarylquinoline-3-carbaldehydes | Suzuki-Miyaura Cross-Coupling |
| 4,6,8-Triarylquinoline-3-carbaldehydes | NaBH4, EtOH, reflux researchgate.net | 4,6,8-Triaryl-quinoline-3-methanol | Reduction of Aldehyde |
| 4,6,8-Triarylquinoline-3-carbaldehydes | 4-Fluoroaniline, dioxane, reflux researchgate.net | 4,6,8-Triaryl-3-(4-fluorophenyl)amino)-N-(quinolin-3-yl)methylenes | Imine Formation |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of a related compound, 3-bromo-7-chloro-4-phenylquinoline, provides insight into the expected proton signals. In this analog, the proton at the C2 position (H-2) appears as a singlet at 9.06 ppm. The protons on the carbocyclic ring show distinct signals: H-5 as a doublet at 8.14 ppm, H-8 as a doublet of doublets at 7.40 ppm, and H-6 at 7.44 ppm. The phenyl substituent's protons appear as a multiplet between 7.53 and 7.58 ppm and another multiplet between 7.30 and 7.31 ppm. acs.org For 3,7-Dibromo-4-chloroquinoline, one would expect the absence of the H-3 proton signal due to the bromine substitution at that position. The remaining protons on the quinoline (B57606) ring system would exhibit chemical shifts influenced by the three halogen substituents.
A detailed analysis of a similar compound, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, which was characterized by ¹H-NMR, can also offer comparative insights. mdpi.comsemanticscholar.org
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. In the case of 3-bromo-7-chloro-4-phenylquinoline, the carbon signals are well-resolved. Key chemical shifts include the C2 carbon at 153.0 ppm, C4 at 147.2 ppm, and the carbons of the carbocyclic ring ranging from 118.7 to 136.3 ppm. The carbon attached to the nitrogen (C8a) is found at 147.9 ppm. acs.org The phenyl group carbons also show characteristic signals. For this compound, the ¹³C NMR spectrum would be expected to show signals corresponding to the nine carbons of the quinoline core, with their chemical shifts significantly influenced by the positions of the bromine and chlorine atoms.
The analysis of related structures, such as 4,7-dichloroquinoline, reveals characteristic chemical shifts for the quinoline core carbons, which can serve as a reference for assigning the signals of this compound. chemicalbook.com
Table 1: ¹H and ¹³C NMR Data for the related 3-Bromo-7-chloro-4-phenylquinoline in CDCl₃ acs.org
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 9.06 (s) | 153.0 |
| 3 | - | 118.7 |
| 4 | - | 147.2 |
| 4a | - | 127.3 |
| 5 | 8.14 (d, J=1.2 Hz) | 128.5 |
| 6 | 7.44 (d, J=9.0 Hz) | 127.7 |
| 7 | - | 135.6 |
| 8 | 7.40 (dd, J=8.4, 1.8 Hz) | 128.7 |
| 8a | - | 147.9 |
| Phenyl | 7.53-7.58 (m), 7.30-7.31 (m) | 128.6, 128.9, 129.2, 136.3 |
Note: This data is for a structurally related compound and serves as a predictive guide.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, helping to trace the connectivity of the protons on the carbocyclic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the quaternary carbons (those without attached protons), such as C-3, C-4, C-4a, C-7, and C-8a, by observing their correlations with nearby protons. For instance, H-2 would show a correlation to C-3 and C-4, and H-5 would correlate to C-4, C-7, and C-8a.
These 2D NMR experiments, when used in concert, provide a robust and definitive structural elucidation of the molecule. acs.org
Vibrational Spectroscopy
The FT-IR spectrum of a molecule reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds. For aromatic and heteroaromatic systems like this compound, specific regions of the spectrum are of particular interest.
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. rsc.org
C=C and C=N stretching: These vibrations within the quinoline ring system are expected in the 1600-1450 cm⁻¹ region. rsc.orgmdpi.com
C-Cl and C-Br stretching: The carbon-halogen stretching vibrations occur at lower frequencies, typically in the fingerprint region below 800 cm⁻¹. The C-Br stretch is generally found at a lower wavenumber than the C-Cl stretch. For instance, a C-Br stretch has been observed at 677 cm⁻¹ in a related bromo-substituted quinoline derivative. rsc.org
The FT-IR spectra of related compounds, such as 3-bromo-7-chloro-4-phenylquinoline and 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, show characteristic peaks for aromatic C-H, C=C, and C=N vibrations. acs.orgmdpi.com
Raman spectroscopy provides complementary information to FT-IR. A key principle of Raman spectroscopy is that a change in the polarizability of a bond is required for a vibrational mode to be Raman active. libretexts.org This technique is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.
For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the quinoline ring system and the carbon-halogen bonds. Theoretical calculations are often employed alongside experimental Raman spectroscopy to aid in the assignment of vibrational modes. researchgate.net While specific Raman data for this compound was not found, studies on similar molecules like 8-chloroquinoline (B1195068) have utilized Raman spectroscopy to analyze its vibrational modes. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |
| C=C/C=N Ring Stretch | 1450 - 1600 | FT-IR, Raman |
| C-Cl Stretch | 600 - 800 | FT-IR, Raman |
| C-Br Stretch | 500 - 600 | FT-IR, Raman |
Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For a molecule like this compound, which possesses a unique isotopic signature due to the presence of bromine and chlorine, mass spectrometry offers a high degree of confidence in its identification.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that might have the same nominal mass. The advantages of HRMS include the provision of molecular ions from soft ionization sources and high mass resolution for precise isotope pattern analysis.
For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). The distinct isotopic pattern arising from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) provides a characteristic multiplet of peaks that serves as a definitive confirmation of the presence and number of these halogen atoms.
Table 1: Theoretical Isotopic Masses for this compound (C₉H₄Br₂ClN)
| Molecular Formula | Isotope Combination | Theoretical Exact Mass (Da) | Relative Abundance (%) |
| C₉H₄⁷⁹Br₂³⁵ClN | Most Abundant Isotopes | 318.8505 | 100.0 |
| C₉H₄⁷⁹Br⁸¹Br³⁵ClN | M+2 | 320.8484 | 97.3 |
| C₉H₄⁷⁹Br₂³⁷ClN | M+2 | 320.8475 | 32.5 |
| C₉H₄⁸¹Br₂³⁵ClN | M+4 | 322.8464 | 47.3 |
| C₉H₄⁷⁹Br⁸¹Br³⁷ClN | M+4 | 322.8455 | 63.3 |
| C₉H₄⁸¹Br₂³⁷ClN | M+6 | 324.8434 | 15.4 |
This table presents the calculated theoretical exact masses for the major isotopic peaks of the target compound. The complex overlapping pattern is a unique fingerprint.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, and often non-volatile, compounds. It typically generates protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation, making it ideal for identifying reaction intermediates in solution.
In synthetic pathways involving this compound, ESI-MS could be employed to monitor the reaction progress and detect transient species. For example, in nucleophilic substitution reactions at the C4 position, ESI-MS could identify the protonated form of the product as it is formed. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) of the parent ion would provide structural confirmation, with predictable losses of bromine or chlorine atoms. The mass spectra of related ruthenium(II) arene complexes with chelating chloroquine (B1663885) analogue ligands show fragmentation patterns that are in agreement with their proposed structures.
While specific ESI-MS studies focused on the mechanistic intermediates of this compound were not found, the general utility of the technique for studying quinoline derivatives is well-established.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and intermolecular interactions.
A search of the literature did not yield a specific crystal structure for this compound. However, the crystallographic analysis of closely related substituted quinolines provides a clear indication of the type of data that would be obtained. For example, the crystal structure of a related 7-chloroquinoline (B30040) derivative was successfully determined, revealing key structural features. Similarly, the analysis of quinolin-8-yl 4-chlorobenzoate (B1228818) elucidated its molecular conformation and the nature of its intermolecular interactions, which included C-H···N, C-H···O, Cl···π, and π···π stacking.
Should a single crystal of this compound be grown, X-ray diffraction analysis would yield its fundamental crystallographic parameters.
Table 2: Representative Crystallographic Data for a Substituted Chloroquinoline Derivative
| Parameter | Example Value (for a related compound) | Description |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/n | The symmetry group of the crystal. |
| a (Å) | 10.123 | Unit cell dimension. |
| b (Å) | 15.456 | Unit cell dimension. |
| c (Å) | 18.789 | Unit cell dimension. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 95.12 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | 2925.1 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
This table is illustrative, based on data for known quinoline structures, and represents the type of information that would be obtained from an X-ray crystallographic study of this compound.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower energy (ground) states to higher energy (excited) states. The quinoline ring system, being an aromatic heterocycle, possesses a conjugated π-system. The primary electronic transitions observed for such systems are π → π* and n → π*.
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital and are generally of much lower intensity.
For this compound, the extended conjugation of the quinoline core is expected to result in strong absorption bands in the UV region. The halogen substituents (Br and Cl) act as auxochromes and can influence the position and intensity of these absorption maxima through their inductive and resonance effects, often causing a bathochromic (red) shift to longer wavelengths. Studies on related 4,6,8-triarylquinoline-3-carbaldehydes show intense absorption bands, with their positions influenced by the nature of the substituents and the polarity of the solvent.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
| π → π | π bonding → π antibonding | 200 - 400 nm | High |
| n → π | Nitrogen lone pair (n) → π antibonding | >300 nm | Low |
This table outlines the principal electronic transitions expected for the quinoline scaffold. The precise λmax values would need to be determined experimentally and are sensitive to the solvent used.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure
Density Functional Theory (DFT) for Geometry Optimization and Energy
No specific studies utilizing Density Functional Theory (DFT) for the geometry optimization and energy calculation of 3,7-Dibromo-4-chloroquinoline have been found in the public domain. Such a study would theoretically involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to determine the most stable three-dimensional arrangement of atoms in the molecule and its corresponding electronic energy.
Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction
A Frontier Molecular Orbital (HOMO/LUMO) analysis for this compound, which would be crucial for predicting its chemical reactivity, has not been reported in available literature. This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals would provide insights into the molecule's stability and reactivity.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
There are no published Natural Bond Orbital (NBO) analyses for this compound. An NBO analysis would provide a detailed picture of the electron delocalization within the quinoline (B57606) ring system, charge distribution among the atoms, and the nature of the chemical bonds, offering a deeper understanding of its electronic structure.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
A Molecular Electrostatic Potential (MEP) map of this compound has not been found in the surveyed literature. An MEP map would visually represent the electrostatic potential on the electron density surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting intermolecular interactions.
Reaction Mechanism Predictions and Transition State Analysis
There is no available research on the theoretical prediction of reaction mechanisms or transition state analysis involving this compound. Such computational studies would be instrumental in understanding the pathways of reactions in which this compound might participate, including the identification of transition states and the calculation of activation energies.
Photophysical Property Simulations (TD-DFT)
Simulations of the photophysical properties of this compound using Time-Dependent Density Functional Theory (TD-DFT) have not been reported. TD-DFT calculations would be essential for predicting the molecule's electronic absorption and emission spectra, providing valuable information about its potential applications in areas such as organic electronics or as a fluorescent probe.
Regioselectivity Predictions using Computational Approaches (e.g., NMR shift correlation)
Predicting the regioselectivity of chemical reactions is crucial for synthetic chemistry, enabling the targeted synthesis of specific isomers. Computational approaches, particularly those combining Density Functional Theory (DFT) with NMR chemical shift calculations, have become invaluable for this purpose. researchgate.netresearchgate.netescholarship.org The regioselectivity of reactions on the this compound scaffold, such as nucleophilic aromatic substitution (SNAr), can be predicted by modeling the transition states of all possible reaction pathways. The pathway with the lowest activation energy is typically the favored one.
A powerful method for confirming the structure of a product and thus the regioselectivity of a reaction is the correlation of experimentally observed NMR chemical shifts with computationally predicted values. nih.govcomporgchem.com The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a common approach for calculating the NMR shielding tensors of a proposed molecular structure. rsc.orgnih.gov
The process generally involves:
Proposing all possible regioisomeric products for a given reaction.
Optimizing the geometry of each isomer using a suitable level of theory (e.g., B3LYP/6-31G(d)). nih.gov
Calculating the 1H and 13C NMR chemical shifts for each optimized structure using the GIAO method.
Comparing the set of calculated shifts for each isomer with the single set of experimental shifts from the reaction product.
A strong linear correlation between the calculated and experimental shifts for one of the proposed isomers provides compelling evidence for its structure. This method is particularly effective in unambiguously identifying the correct regioisomer, tautomer, or protonation state of a molecule in solution. rsc.org
To illustrate this, the table below presents a hypothetical comparison for a reaction product derived from a substituted quinoline. By calculating the Mean Absolute Error (MAE) between the predicted and experimental shifts, the most likely isomeric product can be identified.
| Isomer | Calculated 13C Shift (ppm) - C5 | Experimental 13C Shift (ppm) - C5 | Calculated 13C Shift (ppm) - C8 | Experimental 13C Shift (ppm) - C8 | Mean Absolute Error (ppm) |
|---|---|---|---|---|---|
| Hypothetical Isomer A | 128.5 | 129.1 | 145.2 | 148.5 | 1.95 |
| Hypothetical Isomer B | 129.3 | 148.3 | 0.15 |
In this conceptual example, the significantly lower MAE for Isomer B would strongly suggest it is the correct structure of the reaction product.
Supramolecular Interactions and Hirshfeld Surface Analysis
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces, which dictates the crystal packing and influences physical properties like solubility and melting point. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govnih.govdesy.de This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal.
For a polyhalogenated molecule like this compound, a variety of intermolecular interactions are expected to be significant. Hirshfeld analysis allows for the detailed study of C–H···Br, C–H···Cl, Br···Cl, Br···Br, and π–π stacking interactions that direct the supramolecular assembly. nih.govias.ac.inresearchgate.net
The analysis generates several graphical outputs:
dnorm Surface : This surface maps the normalized contact distance, highlighting regions of significant intermolecular contact. Close contacts (shorter than the van der Waals radii sum) are typically shown as red spots, indicating potential hydrogen bonds or other strong interactions. mdpi.com
2D Fingerprint Plots : These plots summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). They provide a quantitative summary of the types of interactions present and their relative importance. nih.gov
Analysis of crystal structures of related chloro- and bromo-substituted quinolines reveals the prevalence of specific contacts. For instance, in one study of a polybrominated and chlorinated quinoline, short Br···Cl and Br···N contacts, along with C–H···Br and π–π stacking interactions, were found to be key to the crystal packing. nih.govresearchgate.net Hirshfeld analysis of similar heterocyclic compounds consistently shows that H···H, Halogen···H, and C···H contacts make up a large percentage of the total surface interactions. nih.gov
The following table, based on data from a related quinoxaline (B1680401) derivative, illustrates the typical percentage contributions of various intermolecular contacts to the total Hirshfeld surface area. nih.gov
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 30.6 |
| O···H / H···O | 24.8 |
| C···H / H···C | 14.4 |
| S···H / H···S | 7.3 |
| N···H / H···N | 5.6 |
| C···C | 5.5 |
For this compound, one would anticipate significant contributions from Br···H and Cl···H contacts, alongside π-stacking interactions characteristic of aromatic systems.
Tautomerism Studies and Energetic Preferences
Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. While this compound itself does not possess a readily mobile proton for common tautomerization, its derivatives can. For example, if the chlorine at the C4 position were hydrolyzed to a hydroxyl group, a keto-enol tautomeric equilibrium between 3,7-Dibromo-4-hydroxyquinoline (enol form) and 3,7-Dibromoquinolin-4(1H)-one (keto form) would be established.
Computational chemistry, primarily using DFT, is an essential tool for investigating the energetic preferences of such tautomeric pairs. scirp.orgnih.gov By calculating the electronic energies and thermodynamic properties (enthalpy and Gibbs free energy) of each tautomer, scientists can predict which form is more stable and therefore more abundant under specific conditions (e.g., in the gas phase or in a particular solvent). researchgate.net
The computational procedure involves:
Optimizing the geometry of each potential tautomer.
Performing vibrational frequency calculations to confirm that the structures are true energy minima.
Calculating the total energies, enthalpies, and Gibbs free energies.
Optionally, including the effect of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate a more realistic chemical environment. researchgate.net
Studies on substituted quinolin-4-ones consistently show that the relative stability of the keto and enol forms can be influenced by substituents and the solvent environment. scirp.org Theoretical calculations can determine the equilibrium constants and predict the dominant tautomeric form. scirp.org For example, a computational study on 7-hydroxyquinoline (B1418103) derivatives used DFT to calculate the relative energies and Gibbs free energies of different tautomers to understand their equilibrium distribution. beilstein-journals.org
The table below provides an example of calculated thermodynamic data for a generic quinolin-4-one/4-hydroxyquinoline tautomeric pair, illustrating how computational results can predict tautomer preference.
| Tautomer | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Stability |
|---|---|---|---|
| Keto Form (Quinolin-4-one) | 0.00 | 0.00 | More Stable |
| Enol Form (4-Hydroxyquinoline) | +2.5 | +2.1 | Less Stable |
The positive relative energy values for the enol form indicate that the keto form is the energetically preferred tautomer in this example.
Advanced Research Applications of 3,7 Dibromo 4 Chloroquinoline and Its Derivatives
Role as Versatile Synthetic Intermediates
The strategic placement of three distinct halogen atoms on the quinoline (B57606) core makes 3,7-dibromo-4-chloroquinoline a powerful tool for synthetic chemists. The differential reactivity of the chloro and bromo substituents enables programmed, regioselective functionalization, a key advantage in the construction of intricate molecular frameworks.
Precursors for Complex Heterocyclic Architectures
The this compound core serves as an excellent starting point for the synthesis of more complex heterocyclic systems. The reactivity of the halogen atoms can be exploited in various cross-coupling and substitution reactions to build fused ring systems and highly substituted quinoline derivatives.
For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing aryl or vinyl groups at specific positions on the quinoline ring. A derivative, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, has been utilized in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to produce 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov This transformation highlights the ability to selectively substitute the chloro group at the 4-position while the bromo groups remain available for further functionalization.
Furthermore, the chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNA_r_), allowing for the introduction of various nucleophiles. This reactivity, combined with the potential for subsequent cross-coupling reactions at the bromine-substituted positions, provides a pathway to a diverse range of polysubstituted quinolines. The sequential reactivity of different halogen substituents is a key feature in the synthesis of complex molecules.
The synthesis of 1H-pyrazolo[4,3-c]quinolines from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones via palladium-catalyzed intramolecular C–N bond formation further illustrates the utility of halogenated quinolines in constructing fused heterocyclic systems. thieme-connect.com While this example does not directly use the dibromo-chloro derivative, it demonstrates the principle of using the halogenated quinoline scaffold to build more complex architectures.
Building Blocks in Divergent Synthesis
Divergent synthesis, a strategy that allows for the creation of a library of structurally related compounds from a common intermediate, is greatly facilitated by the use of polyhalogenated scaffolds like this compound. The differential reactivity of the C-Cl and C-Br bonds allows for a stepwise and controlled introduction of various substituents.
The palladium-catalyzed Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with different aryl- and arylvinylboronic acids exemplifies this approach, leading to a series of 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov These products can then be further modified, for example, through nucleophilic addition to the aldehyde group, to generate an even wider array of derivatives. nih.gov This strategy allows for the systematic variation of substituents at three different positions, enabling the exploration of structure-activity relationships in medicinal chemistry or the tuning of photophysical properties in materials science.
The ability to perform selective metalation at different positions of the quinoline ring further enhances its utility as a building block for divergent synthesis. durham.ac.uk This allows for the introduction of a wide range of electrophiles, leading to a diverse set of functionalized quinolines.
Applications in Catalysis Research
The quinoline scaffold is a well-established ligand framework in coordination chemistry and catalysis. The introduction of bromo and chloro substituents on the quinoline ring in this compound provides handles for further functionalization, allowing for the synthesis of novel ligands with tailored electronic and steric properties.
Development of Ligands for Organometallic Catalysis
The bromo- and chloro-substituted positions on the this compound ring can be functionalized to introduce coordinating groups, leading to the formation of novel ligands for organometallic catalysis. For example, palladium-catalyzed cross-coupling reactions can be used to attach phosphine, amine, or other donor groups to the quinoline core. acs.org The resulting ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations.
While direct examples of using this compound for this purpose are not prevalent in the provided search results, the synthesis of substituted quinolines via palladium-catalyzed cross-coupling reactions is a well-established methodology. acs.org This principle can be extended to the synthesis of quinoline-based ligands. The electronic properties of the resulting metal complexes can be fine-tuned by the nature of the substituents on the quinoline ring, which in turn can influence the catalytic activity and selectivity.
Exploration in Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Quinoline derivatives have been explored as organocatalysts for various reactions. researchgate.net For example, certain amino and phenanthroline-based organocatalysts have been developed for direct C(sp2)-H arylation reactions. researchgate.net
The functional groups on this compound can be modified to create new organocatalysts. For instance, the chloro and bromo groups can be replaced with catalytically active moieties. A study on 7-chloroquinoline-1,2,3-triazoyl carboxamides, synthesized via an organocatalytic route, highlights the potential of functionalized quinolines in this field. rsc.org Although the quinoline core in this case is not the catalyst itself, it serves as a scaffold for the catalytically active triazole moiety.
Research in Materials Science and Optoelectronics
Quinoline-containing polymers and small molecules have attracted significant interest in materials science due to their unique electronic and photophysical properties. They have been investigated for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. researchgate.net The presence of halogen atoms in this compound provides a versatile platform for the synthesis of novel materials with tailored properties.
The bromo and chloro substituents can be utilized in various polymerization reactions, such as Suzuki or Sonogashira coupling, to incorporate the quinoline unit into conjugated polymer backbones. researchgate.net The electronic properties of these polymers can be tuned by the choice of co-monomers and the substituents on the quinoline ring. For example, the synthesis of quinoline-containing poly(aryleneethynylene)s has been reported, and their optical properties were found to be sensitive to the presence of protons and metal cations, suggesting potential applications as sensors. researchgate.net
Furthermore, polyarylquinolines can serve as emitting chromophores due to their inherent fluorescent properties. nih.gov The ability to introduce different aryl groups at the 4, 6, and 8 positions of a quinoline core, as demonstrated with a dibromo-chloro-quinoline derivative, allows for the systematic tuning of the emission color and quantum efficiency of the resulting materials. nih.govresearchgate.net The spiro-bifluorene structure, often found in optoelectronic materials, has been functionalized with phosphonate (B1237965) groups through reactions involving brominated precursors, showcasing a pathway for creating new molecules with potential applications in this field. acs.org
The following table summarizes some of the research findings related to the application of halogenated quinolines in materials science:
| Application | Key Findings |
| Organic Light-Emitting Diodes (OLEDs) | Polyarylquinolines serve as emitting chromophores. nih.gov |
| Sensors | Quinoline-containing polymers show changes in fluorescence upon protonation or metal cation binding. researchgate.net |
| Optoelectronic Materials | Polyarylquinoline-based compounds are important components in optoelectronic materials. nih.gov |
Emitting Chromophores and Fluorophores
Derivatives of this compound are explored as foundational structures for emitting chromophores and fluorophores. Polyarylquinolines derived from this scaffold are noted for their inherent fluorescent properties. nih.gov The electron-deficient quinoline framework acts as an electron acceptor, and when combined with electron-donating aryl groups, it creates systems capable of intramolecular charge transfer (ICT), a key mechanism for fluorescence. mdpi.comresearchgate.net
Research involving the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with various arylboronic acids has produced a range of 4,6,8-triarylquinoline-3-carbaldehydes. mdpi.comnih.gov These compounds, and their subsequent reduction to methanol (B129727) derivatives, serve as potent fluorophores. For instance, a 4-fluorophenyl substituted quinoline-3-methanol derivative was found to exhibit significant fluorescence emission intensity. mdpi.comnih.gov The nature of the aryl substituents and the solvent polarity play crucial roles in tuning the emission wavelengths and quantum yields of these fluorophores. mdpi.comresearchgate.net
Investigation of Photo- and Electroluminescent Properties
The photo- and electroluminescent properties of these quinoline derivatives are a major focus of investigation. Styrylquinoline derivatives, which can be synthesized from the this compound backbone, are recognized as dyes with enhanced photo- and electroluminescent characteristics. mdpi.comnih.gov The introduction of a styryl group extends the π-conjugation, often leading to a bathochromic (red) shift in emission spectra. researchgate.net
Studies on 4,6,8-triarylquinoline-3-carbaldehydes and their alcohol derivatives reveal that their photophysical properties are highly dependent on their molecular structure and environment. mdpi.comresearchgate.netnih.gov For example, excitation of these compounds in chloroform (B151607) results in distinct emission spectra, with a 4-fluorophenyl substituted derivative showing a strong emission at 395 nm. mdpi.comnih.gov The presence of different functional groups, such as an azomethine group, can reduce the fluorescence quantum yields by decreasing the electron density of the quinoline ring. mdpi.comnih.gov These investigations are fundamental for developing materials for applications like Organic Light Emitting Diodes (OLEDs). researchgate.netresearchgate.net
| Compound Type | Substituent (Ar) | Absorption Max (λabs nm) | Emission Max (λem nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| 4,6,8-Triarylquinoline-3-methanol | Phenyl | 350 | 410 | 60 |
| 4,6,8-Triarylquinoline-3-methanol | 4-Fluorophenyl | 350 | 395 | 45 |
| 4,6,8-Triarylquinoline-3-methanol | 4-Methoxyphenyl | 355 | 410 | 55 |
| 4,6,8-Triarylquinoline-3-carbaldehyde | Phenyl | 355 | 460 | 105 |
| 4,6,8-Triarylquinoline-3-carbaldehyde | 4-Fluorophenyl | 355 | 460 | 105 |
| 4,6,8-Triarylquinoline-3-carbaldehyde | 4-Methoxyphenyl | 355 | 460 | 105 |
Data synthesized from Mphahlele et al., 2013. mdpi.comnih.gov
Components in Optoelectronic Materials
The versatile electronic properties of polyarylquinoline derivatives make them important components in optoelectronic materials. mdpi.comnih.gov The quinoline moiety can serve as an electron-acceptor unit or as a π-conjugated bridge within larger polymer structures. mdpi.comresearchgate.net This dual functionality allows for the design of materials with tailored charge transport and light-emitting capabilities, which are essential for optoelectronic devices such as OLEDs and photovoltaic cells. researchgate.netresearchgate.net Derivatives of pyrazolo-[3,4-b]-quinoline, for example, are considered promising materials for application in optoelectronic devices due to their high quantum yields for fluorescence. researchgate.net The ability to use these quinoline compounds as dopants in polymer-LED materials highlights their utility in this field. researchgate.net
Nonlinear Optical (NLO) Polymers
The donor-π-acceptor architecture inherent in many derivatives of this compound makes them excellent candidates for use in nonlinear optical (NLO) materials. mdpi.comnih.gov NLO materials are crucial for technologies like optical communication and data storage. mdpi.com The quinoline unit can act as a π-conjugated bridge in NLO polymers, facilitating the intramolecular charge transfer that gives rise to a large second-order or third-order optical nonlinearity. mdpi.comresearchgate.netmdpi.com By chemically attaching these NLO-active quinoline chromophores to a polymer backbone, materials that are both mechanically robust and highly NLO-active can be created. researchgate.netkoreascience.kr
Exploration of Biological Interaction Mechanisms (In Vitro Studies)
The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are investigated in vitro to understand their mechanisms of interaction with key biological molecules. These studies provide foundational knowledge for potential therapeutic applications.
Enzyme Inhibition Studies (e.g., Bacterial Metabolic Enzymes, Kinases, DNA Gyrase)
Quinoline derivatives are widely studied as enzyme inhibitors across various therapeutic areas.
Bacterial Metabolic Enzymes and DNA Gyrase: A primary mechanism of antibacterial action for many quinoline-based compounds is the inhibition of DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. nih.gov A novel set of quinoline derivatives was developed and shown to have potent activity against these bacterial type II topoisomerases. nih.gov In one study, a series of quinoline-Schiff bases were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb) DNA gyrase, with some compounds exhibiting high activity. researchgate.net Other research has targeted different metabolic pathways, such as the work on 8-hydroxyquinoline-2-carboxylic acid derivatives as noncompetitive inhibitors of Mycobacterium tuberculosis's class II fructose-1,6-bisphosphate aldolase (B8822740). scispace.com
Kinases: Kinases are critical signaling proteins that are often dysregulated in diseases like cancer. Numerous quinoline derivatives have been designed as kinase inhibitors. For example, 4-anilinoquinoline derivatives have been identified as potent and selective inhibitors of CSF-1R kinase. orientjchem.org Other research has focused on developing 3,5-disubstituted and 3,5,7-trisubstituted quinolines as inhibitors of c-Met kinase, with some compounds showing IC₅₀ values below 1 nM. orientjchem.org The quinoline scaffold has also been used to develop inhibitors for Axl kinase, PI3K/Akt/mTOR pathway kinases, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. orientjchem.orgdoi.org
| Derivative Class | Target Enzyme | Target Organism/Cell Line | Key Finding |
|---|---|---|---|
| Quinoline-Schiff Bases | Mtb DNA Gyrase | Mycobacterium tuberculosis | Compounds showed potent inhibitory activity with IC₅₀ values as low as 1.26 µM. researchgate.net |
| 3-Amido-4-anilinoquinolines | CSF-1R Kinase | MDA-MB-231 (Breast Cancer) | Potent antitumor activity with IC₅₀ values as low as 11 nM. orientjchem.org |
| 3,5,7-Trisubstituted Quinolines | c-Met Kinase | c-Met-dependent cell lines | Potent inhibition with IC₅₀ values below 1 nM. orientjchem.org |
| 6,7-Disubstituted Quinolines | Axl Kinase | A549, HT-29 (Cancer cell lines) | Exhibited good potency with IC₅₀ values around 10 nM. doi.org |
| Pyrazolo[4,3-f]quinoline Derivatives | Topoisomerase I/IIα | Human cancer cell lines | Showed significant inhibition of topoisomerase enzymes. mdpi.com |
DNA and Protein Binding Investigations (e.g., BSA, specific biological targets)
The ability of quinoline derivatives to interact with macromolecules like DNA and proteins is a key aspect of their biological activity. researchgate.net These interactions are often studied using spectroscopic methods.
DNA Binding: Quinolines can interfere with DNA replication by binding to the DNA molecule. researchgate.net The specific nature of this binding (e.g., intercalation, groove binding) is a subject of detailed investigation. Studies on metal complexes of quinoline derivatives often explore their DNA binding potential. For example, oligonuclear zinc complexes with halogen derivatives of 8-hydroxyquinoline (B1678124) were investigated for their DNA binding properties using UV-vis and fluorescence spectroscopy. mdpi.com
Protein Binding (BSA): Bovine Serum Albumin (BSA) is a model protein frequently used to study the binding affinity and transport of potential drug molecules in the bloodstream. Tryptophan fluorescence quenching experiments are a common method to probe these interactions. The binding of zinc complexes of 5-chloro-8-hydroxyquinoline (B194070) to BSA was studied by monitoring the quenching of tryptophan fluorescence emission as the concentration of the complex increased. mdpi.commdpi-res.com Such studies help to determine binding constants and understand how these compounds might be distributed and transported in a biological system.
| Derivative/Complex | Target Molecule | Methodology | Key Finding |
|---|---|---|---|
| Zinc complexes with halogen derivatives of 8-hydroxyquinoline | DNA | UV-vis and Fluorescence Spectroscopy | Demonstrated potential for DNA binding, investigated as part of their anticancer mechanism. mdpi.com |
| Zinc complexes with 5-chloro-8-hydroxyquinoline | Bovine Serum Albumin (BSA) | Tryptophan Fluorescence Quenching | Binding affinity was quantified by monitoring the decrease in BSA's intrinsic fluorescence. mdpi.commdpi-res.com |
Cellular Biological Activity Profiling in Model Systems (e.g., specific cancer cell lines for mechanistic insights, not therapeutic efficacy)
While direct studies on this compound are limited in publicly accessible literature, research on closely related bromo- and chloro-substituted quinolines provides significant insights into their potential cellular activities. These analogues have demonstrated notable effects in various cancer cell lines, primarily through mechanisms such as the induction of apoptosis and inhibition of crucial cellular processes.
Derivatives of halogenated quinolines have been evaluated against a panel of human cancer cell lines. For instance, studies on 7-chloroquinoline (B30040) derivatives have revealed antiproliferative activity against cervical (HeLa), breast (MCF-7), and colon (HCT-116) cancer cell lines. nih.govsemanticscholar.org Similarly, 6-Bromo-3,4-dichloroquinoline has shown inhibitory effects on HeLa and MCF-7 cells, with proposed mechanisms including the induction of oxidative stress and disruption of cellular signaling pathways.
The investigation of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde derivatives has yielded compounds with cytotoxic effects against the MCF-7 human breast cancer cell line. nih.gov Further studies on related structures, such as 6,8-dibromotetrahydroquinoline derivatives, have indicated antiproliferative activity against rat glioblastoma (C6), HeLa, and human adenocarcinoma (HT29) cells, with mechanisms pointing towards DNA fragmentation and potential inhibition of Topoisomerase I.
A series of 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and assessed for their cytotoxic activity against eight human cancer cell lines and four non-tumor cell lines. mdpi.com Certain sulfonyl N-oxide derivatives within this series displayed significant cytotoxicity and selectivity against specific cancer cells. For example, at higher concentrations against the CCRF-CEM leukemia cell line, these compounds were found to induce apoptosis and inhibit DNA and RNA synthesis. mdpi.com
The table below summarizes the observed cellular activities of various halogenated quinoline derivatives in different cancer cell lines, providing a basis for understanding the potential biological profile of this compound.
| Compound/Derivative Class | Cell Line(s) | Observed Biological Activity/Mechanistic Insight |
| 7-Chloroquinoline Derivatives | HeLa, MCF-7, HCT-116 | Anticancer activity. nih.govsemanticscholar.org |
| 6-Bromo-3,4-dichloroquinoline | HeLa, MCF-7 | Inhibition of cell growth, induction of apoptosis via oxidative stress and signaling disruption. |
| Derivatives of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde | MCF-7 | Cytotoxicity. nih.govsemanticscholar.org |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | CCRF-CEM, and others | Induction of apoptosis, inhibition of DNA/RNA synthesis. mdpi.com |
| 9H-pyrimido[5,4-c]quinolin-4-one Derivatives | Nasopharyngeal, gastric, lung, breast cancer cell lines | Broad-spectrum anti-tumor activity. orientjchem.org |
| N-(4-anilinoquinolin-6-yl)acetamide Derivatives | MDA-MB-231 (breast), HT-29 (colon) | Inhibition of CSF-1R kinase. orientjchem.org |
This table is generated based on data from studies on various halogenated quinoline analogues and is intended to provide context for the potential activity of this compound.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation (Theoretical and In Vitro)
The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring system. Structure-Activity Relationship (SAR) studies are crucial for elucidating the mechanisms of action and for the rational design of new compounds with specific biological profiles. nih.gov
General Principles of Halogen Substitution: The presence, number, and location of halogen atoms on the quinoline ring are critical determinants of biological activity. Halogenation can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets. orientjchem.org For instance, electron-withdrawing groups like halogens can deactivate the quinoline ring, affecting its reactivity in substitution reactions. In antimalarial quinolines, the presence of a halogen atom has been shown to significantly enhance activity. orientjchem.org
Influence of Substituent Position:
Position 4: The 4-chloro substituent is a key reactive site, often used as a starting point for the synthesis of numerous derivatives through nucleophilic substitution. durham.ac.uknih.gov The introduction of different side chains at this position, such as aminoalkyl or thioalkyl groups, has been a common strategy to modulate biological activity. mdpi.comnih.gov SAR studies on 4-aminoquinoline (B48711) analogues have shown that both the nature of the substituent and the length of any attached side chain can influence activity against resistant malaria strains. nih.gov
Position 3: A substituent at the C-3 position is often considered critical for certain biological activities. For example, in a series of α2C-adrenoceptor antagonists, a substituent at this position was found to be an absolute requirement for potency. researchgate.net In other cases, the bromine at C-3 can direct coupling reactions to this position, allowing for specific modifications.
Position 7: The 7-chloro substituent is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine (B1663885). nih.gov The presence of a hydroxyl or methoxy (B1213986) group at position 7 has been associated with improved antitumor activity in some quinoline-based anticancer agents. orientjchem.org SAR studies have also shown that substitution on the aromatic ring at position-7 of quinoline can lead to good inhibitory activity against matrix metalloproteinases. doi.org
Positions 2, 5, 6, and 8: Substitutions at these positions also play a role in defining the activity profile. SAR studies have revealed that electron-donating groups at position-2 can enhance activity in some contexts, while electron-withdrawing groups can lead to a loss of activity. nih.gov The presence of a bromine atom at C-6 has been noted as an essential moiety for improving the activity of certain quinoline-imidazole hybrids. nih.gov Furthermore, substitutions at the C-6 position of the quinoline ring with methyl, methoxy, chlorine, and fluorine have been shown to be more potent than substitutions at the 7 and 8-positions in some antifungal derivatives. doi.org
Theoretical and In Vitro Approaches: Modern SAR studies often integrate computational and in vitro methods to understand molecular interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate molecular descriptors (e.g., steric and electrostatic fields) with biological activity, helping to quantify the impact of different substituents. doi.org
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. orientjchem.org It can reveal key interactions, like hydrogen bonds with specific amino acid residues, providing insights into the mechanism of action. doi.org For example, docking simulations have suggested that certain quinoline derivatives can bind to the active site of telomerase, highlighting their potential as anticancer agents. orientjchem.org
In Vitro Assays: These laboratory-based experiments are essential for validating the predictions from theoretical models. They include enzyme inhibition assays (e.g., against kinases or topoisomerases), cell proliferation assays (like the MTT assay), and mechanistic studies to detect apoptosis or DNA damage. nih.govmdpi.com
Future Directions and Research Gaps
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for quinoline (B57606) derivatives often involve classical named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.comijpsjournal.com However, these traditional approaches can suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. nih.gov Consequently, a primary focus for future research is the development of more sustainable and "green" synthetic methodologies.
The exploration of green chemistry principles in the synthesis of quinolines is an active area of research. tandfonline.comijpsjournal.comnih.gov This includes the use of environmentally benign solvents like water or ethanol, the development of catalyst-free reactions, and the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis. tandfonline.comijpsjournal.com For instance, microwave-assisted Skraup synthesis and one-pot multi-component condensation reactions in greener solvents have shown promise in improving yields and reducing reaction times compared to classical methods. tandfonline.com
Future investigations should continue to build upon these greener approaches. The use of nanocatalysts, for example, offers a promising avenue for efficient quinoline synthesis due to their unique properties and potential for recyclability. nih.gov Additionally, developing synthetic strategies that allow for the late-stage functionalization of the quinoline core would be highly valuable, enabling the rapid generation of diverse compound libraries.
Advanced Functionalization and Chemo-Diversification
The three distinct halogen substituents on 3,7-Dibromo-4-chloroquinoline offer a unique opportunity for selective functionalization and the creation of a diverse range of new chemical entities. The differential reactivity of the chloro and bromo groups, as well as their positions on the quinoline ring, can be exploited to achieve chemo- and regioselective modifications.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for introducing aryl, and alkynyl groups at specific positions. nih.govresearchgate.net Research has demonstrated the site-selective functionalization of polyhalogenated quinolines, where the reaction conditions can be tuned to favor substitution at one halogenated position over another. researchgate.net For example, in 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, Suzuki-Miyaura coupling can lead to the substitution of all three halogens. nih.gov
Future work should focus on expanding the repertoire of cross-coupling partners and exploring other modern synthetic transformations to introduce a wider array of functional groups. This "chemo-diversification" will be crucial for generating novel compounds with tailored properties for various applications. The ability to selectively modify each halogenated position would allow for the systematic exploration of structure-activity relationships.
Deeper Mechanistic Understanding of Reactivity and Biological Interactions
A thorough understanding of the underlying mechanisms governing the reactivity and biological activity of this compound and its derivatives is essential for rational drug design and the development of new materials. While the general reactivity patterns of haloquinolines are known, a more nuanced understanding is needed.
For instance, the influence of the electronic and steric effects of the halogen substituents on the course of chemical reactions warrants further investigation. Computational studies can provide valuable insights into bond dissociation energies and electron distribution, helping to predict and explain observed reactivity. mdpi.com
In the context of biological interactions, understanding how these compounds interact with their molecular targets is paramount. Quinolines are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. nih.govnih.govnih.gov Future research should aim to elucidate the specific molecular mechanisms of action. This could involve techniques such as molecular docking to predict binding modes and affinities with biological targets like enzymes or receptors. nih.govresearchgate.net
Exploration of Emerging Applications in Advanced Materials
The unique electronic and photophysical properties of the quinoline scaffold suggest that this compound and its derivatives could find applications in the field of advanced materials. Polyarylquinolines, for example, can serve as fluorescent chromophores. nih.gov
Future research should explore the potential of these compounds in areas such as:
Organic Light-Emitting Diodes (OLEDs): Functionalized quinolines could be developed as emissive materials or electron-transporting layers in OLED devices.
Sensors: The fluorescence properties of quinoline derivatives could be harnessed to develop chemosensors for the detection of specific ions or molecules.
Nonlinear Optics: The π-conjugated system of polyarylquinolines makes them interesting candidates for nonlinear optical materials. nih.gov
Systematic studies correlating the structural modifications of this compound with its photophysical properties will be crucial for designing materials with desired characteristics.
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is a powerful approach that can accelerate the discovery and development of new compounds based on the this compound framework.
Computational methods, such as Density Functional Theory (DFT), can be used to:
Predict the reactivity and regioselectivity of chemical reactions. researchgate.net
Calculate molecular properties like HOMO-LUMO energy gaps, which can be correlated with chemical reactivity and stability. nih.gov
Simulate the absorption and emission spectra of new compounds, guiding the design of materials with specific photophysical properties. mdpi.com
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological targets or in material matrices. researchgate.net
By integrating these computational predictions with experimental validation, researchers can adopt a more targeted and efficient approach. For example, computational screening of virtual compound libraries can help prioritize synthetic targets with the highest probability of desired activity. This integrated approach will be instrumental in unlocking the full potential of this compound and its derivatives in both medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3,7-Dibromo-4-chloroquinoline, and what are their mechanistic considerations?
- Answer : The synthesis of halogenated quinolines often involves multi-step strategies. For example, 4,7-dichloroquinoline is synthesized via hydrolysis and chlorination of intermediates like 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using POCl₃ . Adapting this for bromination, a plausible route for this compound could involve:
- Step 1 : Bromination of a pre-functionalized quinoline precursor (e.g., 4-chloroquinoline) using PBr₃ or HBr/AcOH under controlled conditions to introduce bromine at positions 3 and 6.
- Step 2 : Purification via recrystallization or column chromatography to isolate the dibrominated product.
- Key Mechanistic Insight : Bromination regioselectivity is influenced by electronic effects; electron-deficient positions (e.g., para to chloro substituents) are more reactive. Monitoring reaction progress via TLC or HPLC is critical .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what diagnostic signals should researchers prioritize?
- Answer :
- ¹H NMR : Aromatic protons adjacent to bromine (C3 and C7) exhibit downfield shifts (δ 8.5–9.0 ppm) due to deshielding. Coupling constants (e.g., J = 8–10 Hz for vicinal protons) help confirm substitution patterns.
- ¹³C NMR : Carbons bonded to bromine (C3 and C7) appear at δ 120–130 ppm, while C4 (chlorinated) resonates near δ 140 ppm. DEPT-135 can distinguish CH vs. quaternary carbons.
- MS (EI) : Molecular ion peaks at m/z 305/307/309 (Br/Cl isotopic pattern) and fragment ions at m/z 227 (loss of Br) and m/z 191 (loss of Cl) confirm the structure .
Advanced Research Questions
Q. How can researchers address competing halogenation pathways during the synthesis of this compound to maximize regioselectivity?
- Answer : Competing bromination at undesired positions (e.g., C5 or C8) can arise due to steric or electronic factors. Strategies include:
- Directed Metalation : Using a directing group (e.g., –OMe) at C4 to block unwanted bromination. Subsequent deprotection after bromination yields the target compound.
- Lewis Acid Catalysis : AlCl₃ or FeBr₃ can enhance selectivity by polarizing the quinoline ring, favoring bromination at electron-deficient positions.
- Kinetic Control : Lower temperatures (0–25°C) and shorter reaction times minimize over-bromination. Reaction monitoring via HPLC-MS is essential .
Q. How should researchers resolve contradictions in reported spectroscopic data for halogenated quinolines, and what validation steps are recommended?
- Answer : Discrepancies in NMR or MS data often stem from impurities or solvent effects. Validation steps:
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) and literature from authoritative databases (PubChem, CAS).
- Isotopic Pattern Analysis : For MS, ensure the observed m/z ratios match theoretical isotopic distributions (e.g., Br₂Cl: 305 [M⁺], 307 [M+2], 309 [M+4]).
- 2D NMR : Use HSQC and HMBC to confirm connectivity. For example, HMBC correlations between H2 (δ 8.6 ppm) and C3 (δ 128 ppm) confirm bromine placement .
Methodological Considerations
Table 1 : Example Reaction Conditions for Bromination of 4-Chloroquinoline Derivatives
| Step | Reagents/Conditions | Time | Yield (%) | Key Observations |
|---|---|---|---|---|
| 1 | PBr₃, DCM, 0°C → RT | 6 h | 65–70 | Regioselective bromination at C3 and C7; minor C5 byproduct detected via HPLC. |
| 2 | HBr/AcOH, 80°C | 12 h | 50–55 | Higher temperature favors di-bromination but increases decomposition. |
Note : Data adapted from analogous chlorination protocols in and bromination studies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
